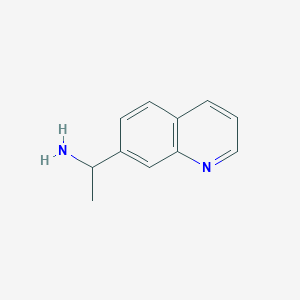
1-(Quinolin-7-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-7-yl)ethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to an ethanamine group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanamine can be synthesized through several methods. One common method involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of 1-(Quinolin-7-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Quinolin-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
1-(Quinolin-7-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. It is also used in the development of new catalytic systems and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including malaria, tuberculosis, and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical intermediates. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Quinolin-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, this compound can inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately causing cell death. In anticancer research, the compound can interfere with cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1-(Quinolin-7-yl)ethanamine can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, which has a wide range of applications in medicine and industry.
1-(Quinolin-8-yl)ethanamine: A similar compound with the ethanamine group attached at a different position on the quinoline ring, leading to different chemical and biological properties.
2-(Quinolin-7-yl)ethanamine: Another similar compound with the ethanamine group attached at a different position, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-quinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3 |
Clé InChI |
KQDLTZCJNNAUPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=CC=N2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


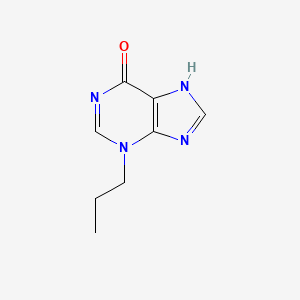
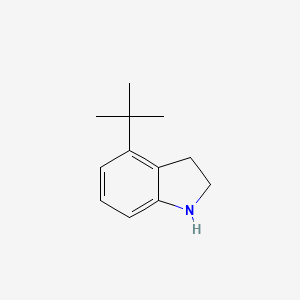



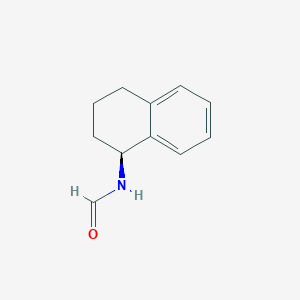
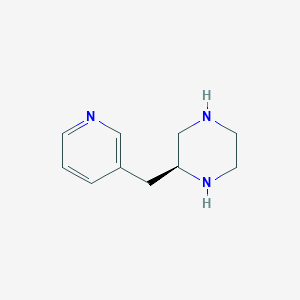
![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)

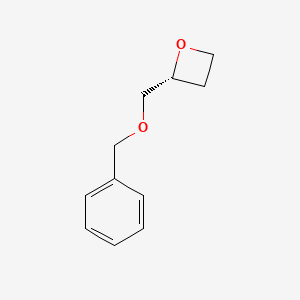
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)


